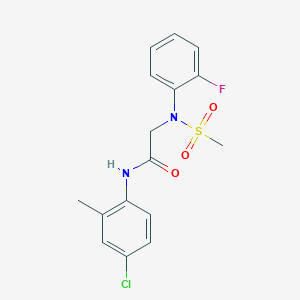![molecular formula C26H25N9O2 B5118515 (4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5118515.png)
(4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine, also known as L745870, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of tetrazole-containing compounds, which have been found to have various biological activities.
Wirkmechanismus
The exact mechanism of action of (4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that (4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine has various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in animal models of inflammation. It has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. In addition, it has been shown to have anticonvulsant effects in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine in lab experiments is its potential use in the treatment of various diseases, such as neuropathic pain and epilepsy. Another advantage is its anti-inflammatory and analgesic effects, which could be useful in studying the inflammatory response. However, one limitation is the lack of understanding of its exact mechanism of action, which could make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on (4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine. One direction is to further investigate its mechanism of action, which could provide insights into its potential use in the treatment of various diseases. Another direction is to study its effects on other biological pathways, such as the immune response and oxidative stress. Additionally, more studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of (4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine has been described in the literature. The compound can be synthesized by reacting 4-methoxyphenylhydrazine with ethyl 2-(2-bromoethenyl)benzoate to obtain the intermediate compound, which is then reacted with 1,2-bis(1H-tetrazol-5-yl)ethane to form the final product.
Wissenschaftliche Forschungsanwendungen
(4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine has been studied for its potential use in scientific research. It has been found to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of neuropathic pain and epilepsy.
Eigenschaften
IUPAC Name |
4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N9O2/c1-33(2)19-7-5-18(6-8-19)17-24(25-27-29-31-34(25)20-9-13-22(36-3)14-10-20)26-28-30-32-35(26)21-11-15-23(37-4)16-12-21/h5-17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYDAMAMNYHGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C2=NN=NN2C3=CC=C(C=C3)OC)C4=NN=NN4C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5118434.png)
![N-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5118437.png)

![N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118447.png)

![2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5118465.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine oxalate](/img/structure/B5118472.png)

![diethyl [3-(4-iodophenoxy)propyl]malonate](/img/structure/B5118492.png)
![4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone](/img/structure/B5118507.png)
![8-[4-(2-methylphenoxy)butoxy]quinoline](/img/structure/B5118518.png)

![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5118538.png)